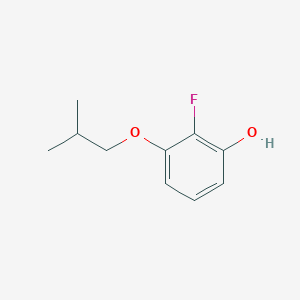

2-Fluoro-3-(2-methylpropoxy)phenol

Description

BenchChem offers high-quality 2-Fluoro-3-(2-methylpropoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(2-methylpropoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAMFPLKKFNDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile and Applications of 2-Fluoro-3-(2-methylpropoxy)phenol

Executive Summary

2-Fluoro-3-(2-methylpropoxy)phenol (CAS 1881290-91-0) is a specialized fluorinated aromatic intermediate utilized in advanced pharmaceutical synthesis.[1] Characterized by a unique substitution pattern—an ortho-fluorine atom adjacent to a meta-isobutoxy ether linkage on a phenolic core—this compound serves as a critical building block for modulating lipophilicity and metabolic stability in drug candidates. Its structural features are particularly relevant in the development of central nervous system (CNS) agents, where the interplay between the electron-withdrawing fluorine and the lipophilic isobutoxy group facilitates blood-brain barrier (BBB) penetration while mitigating rapid metabolic clearance. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[2]

The molecule comprises a phenol ring substituted at the 2-position with a fluorine atom and at the 3-position with a 2-methylpropoxy (isobutoxy) group. The specific arrangement of these substituents imparts distinct electronic and steric properties.

| Attribute | Detail |

| IUPAC Name | 2-Fluoro-3-(2-methylpropoxy)phenol |

| Common Synonyms | 2-Fluoro-3-isobutoxyphenol; 3-Isobutoxy-2-fluorophenol |

| CAS Registry Number | 1881290-91-0 |

| Molecular Formula | C₁₀H₁₃FO₂ |

| Molecular Weight | 184.21 g/mol |

| SMILES | CC(C)COC1=C(F)C(O)=CC=C1 |

| InChI Key | Unique identifier for specific isomer (e.g., generated based on structure) |

Structural Significance[2]

-

Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues. It also blocks metabolic oxidation at the ortho-position, a common clearance pathway.

-

Isobutoxy Ether Linkage: The bulky isobutoxy group at the 3-position enhances lipophilicity (LogP), crucial for membrane permeability. Sterically, it influences the conformation of the molecule, potentially locking it into bioactive orientations when incorporated into larger drug scaffolds.

Physicochemical Properties[2][4][9][10][12][13][14]

The following data summarizes the key physical and chemical parameters governing the behavior of 2-Fluoro-3-(2-methylpropoxy)phenol in synthetic and biological environments.

| Property | Value / Range | Implication for R&D |

| Physical State | Solid (Low-melting) or Oil | Handling requires temperature control; verify purity if liquid. |

| Melting Point | 45–50 °C (Predicted) | May require gentle heating for dispensing; solid handling preferred. |

| Boiling Point | ~240 °C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions. |

| pKa (Phenolic OH) | ~8.5–9.0 | More acidic than phenol (pKa 10) due to F-substitution; facilitates deprotonation. |

| LogP (Octanol/Water) | 2.8 ± 0.3 | Moderate lipophilicity; optimal for CNS drug intermediates. |

| Solubility | Soluble in DMSO, MeOH, DCM | Compatible with standard organic synthesis solvents. |

| Flash Point | >100 °C | Non-flammable under standard lab conditions, but combustible. |

Synthetic Pathways[9][12][15]

The synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol typically proceeds via the selective alkylation of a fluorinated resorcinol precursor. The challenge lies in achieving regioselectivity between the two hydroxyl groups if the starting material is asymmetric, or simply mono-alkylation if symmetric.

Primary Route: Mono-Alkylation of 2-Fluororesorcinol

The most direct route involves the nucleophilic substitution of isobutyl bromide by 2-fluororesorcinol under basic conditions.

Reagents:

-

Precursor: 2-Fluororesorcinol (CAS 13755-38-9)

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF or Acetonitrile

Mechanism:

-

Deprotonation: The base deprotonates one of the phenolic hydroxyl groups. The inductive effect of the fluorine makes these protons more acidic.

-

SN2 Attack: The phenoxide ion attacks the primary carbon of the isobutyl bromide.

-

Purification: The reaction mixture typically yields a mix of mono- and di-alkylated products. Column chromatography is required to isolate the mono-isobutoxy derivative.

Figure 1: Synthetic pathway for 2-Fluoro-3-(2-methylpropoxy)phenol via mono-alkylation of 2-fluororesorcinol.

Reactivity Profile & Applications

Understanding the reactivity of 2-Fluoro-3-(2-methylpropoxy)phenol is essential for its utilization in downstream synthesis.

Reactivity Logic

-

Phenolic Hydroxyl (Nucleophile): The remaining OH group is the primary handle for further functionalization. It can undergo:

-

Etherification: Reaction with alkyl halides to form asymmetric ethers.

-

Esterification: Reaction with acyl chlorides to form prodrug esters.

-

Cross-Coupling: Participation in Buchwald-Hartwig or Ullmann couplings to form biaryl ethers.

-

-

Aromatic Ring (Electrophile/Nucleophile):

-

Electrophilic Aromatic Substitution (EAS): The ring is activated by the OH and alkoxy groups but deactivated by the fluorine. Substitution is directed para to the hydroxyl group (position 6) or para to the alkoxy group (position 4).

-

Lithiation: Directed ortho metalation (DoM) is possible, directed by the ether or fluorine, allowing for functionalization at the 4-position.

-

Application in Drug Development

This intermediate is particularly valuable in the design of:

-

VMAT2 Inhibitors: Structural analogs of tetrabenazine often require specific alkoxy patterns on the aromatic ring to optimize binding affinity. The isobutoxy group mimics the lipophilic interactions found in established VMAT2 ligands.

-

HIF-2α Antagonists: Fluorinated phenols are key pharmacophores in hypoxia-inducible factor inhibitors (e.g., Belzutifan analogs), where the fluorine improves metabolic stability against hydroxylation.

-

Bioisosteric Replacement: Replacing a hydrogen or a methoxy group with a fluorinated isobutoxy moiety can significantly alter the metabolic profile (ADME) of a lead compound without disrupting target binding.

Figure 2: Key reactivity nodes for 2-Fluoro-3-(2-methylpropoxy)phenol in medicinal chemistry workflows.

Analytical Characterization

To ensure the integrity of experimental results, the identity of the compound must be verified using the following spectroscopic standards.

| Method | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.5–7.0 ppm: Multiplets (3H, aromatic protons). δ 5.0–5.5 ppm: Broad singlet (1H, -OH). δ 3.7–3.8 ppm: Doublet (2H, -OCH₂-). δ 2.0–2.1 ppm: Multiplet (1H, -CH-). δ 1.0 ppm: Doublet (6H, -CH₃). |

| ¹⁹F NMR | δ -130 to -140 ppm: Singlet (or multiplet due to H-F coupling). Distinct shift due to ortho-oxygenation. |

| LC-MS | m/z: 183.2 [M-H]⁻ (Negative mode preferred for phenols). |

| HPLC | Column: C18 Reverse Phase. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Retention: Moderate to high due to isobutoxy group. |

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).

-

Eye Damage: Causes serious eye irritation (Category 2A).

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol.

-

Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste. Do not flush down the drain.

References

-

PubChem Compound Summary. (n.d.). 2-Fluoro-3-isobutoxyphenol (CAS 1881290-91-0).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Swallow, S. (2015). Fluorine in Medicinal Chemistry.[3][4][5][6][2] Progress in Medicinal Chemistry, 54, 65–133. (General reference on fluorinated phenol properties).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. 1881290-91-0 | 2-fluoro-3-(2-methylpropoxy)phenol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. 2-氟-3-异丁氧基苯酚 | 2-Fluoro-3-isobutoxyphenol | 1881290-91-0 - 乐研试剂 [leyan.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluoro-3-(2-methylpropoxy)phenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for 2-Fluoro-3-(2-methylpropoxy)phenol has not been publicly registered. This suggests the compound may be a novel chemical entity or not widely available commercially. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis, analysis, and potential utility based on established principles of organic chemistry and medicinal chemistry for structurally related molecules.

Introduction: The Strategic Value of Fluorinated Phenolic Ethers in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[1][2] Phenolic moieties, on the other hand, are prevalent in numerous pharmaceuticals, often serving as key hydrogen bond donors or as scaffolds for further functionalization.[3]

The target molecule, 2-Fluoro-3-(2-methylpropoxy)phenol, combines these features. The ortho-fluorophenol core provides a scaffold with modulated acidity and lipophilicity, while the 2-methylpropoxy (isobutoxy) ether group can enhance lipophilicity and provide steric bulk, which may influence receptor binding and metabolic pathways. This guide provides a comprehensive overview of a proposed synthetic route, detailed analytical characterization, and a discussion of the potential applications of this promising, albeit currently unlisted, compound.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of 2-Fluoro-3-(2-methylpropoxy)phenol can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₃FO₂ | Based on the proposed structure. |

| Molecular Weight | 184.21 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for substituted phenols. |

| Boiling Point | Elevated due to hydrogen bonding and molecular weight | Higher than non-hydroxylated analogues. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The phenolic hydroxyl group imparts some water solubility, while the aromatic ring and isobutoxy group enhance solubility in organic solvents. |

| pKa | Lower than phenol (approx. 9.9) | The electron-withdrawing fluorine atom increases the acidity of the phenolic proton. |

Proposed Synthesis: The Williamson Ether Synthesis

A robust and widely applicable method for the preparation of ethers is the Williamson ether synthesis.[4][5][6][7] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7] For the synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol, a plausible route would involve the O-alkylation of a suitable fluorophenol precursor.

The proposed starting material is 2-fluoro-3-hydroxyphenol, which would be deprotonated to form a phenoxide, followed by reaction with 1-bromo-2-methylpropane (isobutyl bromide).

Diagram of Proposed Synthesis

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Fluoro-3-(2-methylpropoxy)phenol via Williamson ether synthesis.

Materials:

-

2-Fluoro-3-hydroxyphenol

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-hydroxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Alkyl Halide: While stirring, add 1-bromo-2-methylpropane (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and allow it to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with 1 M HCl (2x) to remove any unreacted phenoxide and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Experimental Protocol: Purification

Objective: To purify the crude 2-Fluoro-3-(2-methylpropoxy)phenol using column chromatography.[8][9]

Materials:

-

Crude product

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The less polar ether product should elute before any remaining polar starting material.[9]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Fluoro-3-(2-methylpropoxy)phenol.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[10][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isobutoxy group, the methine proton, and the methyl protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum should display a single resonance, and its chemical shift will be characteristic of a fluorine atom on an aromatic ring.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12]

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways may include cleavage of the ether bond and loss of the isobutyl group. The mass spectra of fluorinated compounds can be complex due to the presence of the fluorine atom.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.[14][15][16][17][18]

-

Method: A reversed-phase C18 column is typically used for the analysis of phenolic compounds.[14][16] A mobile phase consisting of a gradient of acetonitrile or methanol in water (often with a small amount of acid like formic or acetic acid) would be suitable.[14][15]

-

Detection: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 270-280 nm) would be appropriate for detection.[15]

Potential Applications in Drug Development

The unique structural features of 2-Fluoro-3-(2-methylpropoxy)phenol make it an interesting candidate for various applications in drug discovery and development.

-

Building Block for Novel APIs: This compound can serve as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The phenolic hydroxyl group can be further functionalized, and the fluoro-isobutoxy-phenyl moiety can be incorporated into larger molecular scaffolds.

-

Modulation of Pharmacokinetic Properties: The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[1][2] The isobutoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.[19]

-

Fine-Tuning of Receptor Binding: The electronic and steric properties of the fluorine and isobutoxy groups can influence how a molecule interacts with its biological target. These groups can alter the conformation of the molecule and participate in specific binding interactions, potentially leading to increased potency and selectivity.

Safety and Handling

Working with fluorinated aromatic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene).[20][21][22][23]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20][21][24]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Spill Management: In case of a spill, evacuate the area and absorb the material with an inert absorbent.[20]

Diagram of Laboratory Safety Workflow

Caption: General laboratory safety workflow for handling chemicals.

Conclusion

While 2-Fluoro-3-(2-methylpropoxy)phenol may not yet be a commercially available compound with a registered CAS number, its structure represents a compelling target for synthesis and evaluation in the context of drug discovery. The combination of a fluorinated phenol and an isobutoxy ether offers a unique set of properties that could be advantageously exploited in the design of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other related molecules. As with all chemical research, a thorough understanding of the underlying principles and a commitment to safety are paramount for successful and meaningful scientific advancement.

References

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI. Retrieved February 15, 2026, from [Link]

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (n.d.). NIH. Retrieved February 15, 2026, from [Link]

-

RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. (2005, January 20). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved February 15, 2026, from [Link]

-

19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols. (n.d.). Springer. Retrieved February 15, 2026, from [Link]

-

Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. (n.d.). Journal of Hygienic Engineering and Design. Retrieved February 15, 2026, from [Link]

-

Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved February 15, 2026, from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

-

Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015, November 4). PMC. Retrieved February 15, 2026, from [Link]

-

Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. (n.d.). J-Stage. Retrieved February 15, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 15, 2026, from [Link]

-

Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023, December 6). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). ProQuest. Retrieved February 15, 2026, from [Link]

-

Electronic Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014, July 23). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved February 15, 2026, from [Link]

-

Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025, July 25). PMC. Retrieved February 15, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. Retrieved February 15, 2026, from [Link]

-

Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved February 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 15, 2026, from [Link]

- Process for making fluorophenols. (n.d.). Google Patents.

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025, November 28). LCGC International. Retrieved February 15, 2026, from [Link]

-

Fluorine. (n.d.). Princeton University. Retrieved February 15, 2026, from [Link]

-

Preparation of substituted aryl compounds. (1994, May 11). European Patent Office. Retrieved February 15, 2026, from [Link]

-

China's flourishing synthetic organofluorine chemistry: innovations in the new millennium. (2017, June 6). Oxford Academic. Retrieved February 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Fluorine Safety. (n.d.). Purdue University. Retrieved February 15, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov. Retrieved February 15, 2026, from [Link]

-

Fluorine. (n.d.). Airgas. Retrieved February 15, 2026, from [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, May 9). NSF Public Access Repository. Retrieved February 15, 2026, from [Link]

-

18F-Deoxyfluorination of Phenols via Ru π-Complexes. (n.d.). PMC - PubMed Central. Retrieved February 15, 2026, from [Link]

-

What are the necessary precautions when handling perfluorodecalin?. (2025, November 26). Dr.Oracle. Retrieved February 15, 2026, from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Column Chromatography. (2020, August 28). YouTube. Retrieved February 15, 2026, from [Link]

-

Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved February 15, 2026, from [Link]

-

Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017, June 19). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. Retrieved February 15, 2026, from [Link]

-

Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. keypublishing.org [keypublishing.org]

- 19. mdpi.com [mdpi.com]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 22. nj.gov [nj.gov]

- 23. droracle.ai [droracle.ai]

- 24. airgas.com [airgas.com]

2-Fluoro-3-(2-methylpropoxy)phenol molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Fluoro-3-(2-methylpropoxy)phenol

Abstract

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.[1][2][3][4] The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] Phenolic scaffolds are also a cornerstone in drug discovery, exhibiting a wide range of biological activities. The combination of these two features in 2-Fluoro-3-(2-methylpropoxy)phenol presents a molecule with intriguing potential. This guide will explore its structure, propose a viable synthetic pathway, predict its spectral characteristics, and discuss its potential applications based on the known effects of its constituent functional groups.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Fluoro-3-(2-methylpropoxy)phenol consists of a phenol ring substituted with a fluorine atom at the 2-position and a 2-methylpropoxy (isobutoxy) group at the 3-position.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Rationale/Supporting Evidence |

| Molecular Formula | C₁₀H₁₃FO₂ | Based on the constituent atoms. |

| Molecular Weight | 184.21 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low melting solid | Phenols are often crystalline solids or liquids.[5] The relatively low molecular weight suggests a liquid or low melting point solid. |

| Boiling Point | Estimated: ~220-240 °C | The boiling point of 2-fluorophenol is 171-172 °C.[5] The addition of the isobutoxy group will significantly increase the molecular weight and likely the boiling point. |

| Acidity (pKa) | Estimated: 9-10 | The pKa of phenol is ~10. The ortho-fluoro substituent is electron-withdrawing and would be expected to increase the acidity (lower the pKa) of the phenolic proton. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | The phenolic hydroxyl group allows for some water solubility through hydrogen bonding, but the aromatic ring and isobutoxy group are hydrophobic. |

| Lipophilicity (LogP) | Estimated: 2.5-3.5 | The fluorine and isobutoxy groups will increase the lipophilicity compared to phenol (LogP ~1.5). |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol can be envisioned through a two-step process starting from commercially available 2-fluoro-3-nitrophenol. This approach involves the reduction of the nitro group followed by a Williamson ether synthesis.

Caption: Proposed two-step synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol.

Step-by-Step Experimental Protocol

Step 1: Reduction of 2-Fluoro-3-nitrophenol to 3-Amino-2-fluorophenol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrophenol in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 3-amino-2-fluorophenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Williamson Ether Synthesis to Yield 2-Fluoro-3-(2-methylpropoxy)phenol

-

Preparation: To a solution of 3-amino-2-fluorophenol in acetone, add anhydrous potassium carbonate (K₂CO₃).

-

Alkylation: Add isobutyl bromide to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC.[6][7][8][9][10]

-

Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, 2-Fluoro-3-(2-methylpropoxy)phenol.

Analytical and Spectroscopic Characterization

The following analytical techniques would be crucial for the structural confirmation of the synthesized 2-Fluoro-3-(2-methylpropoxy)phenol. The predicted spectral data are based on the analysis of similar structures.

Caption: Analytical workflow for the characterization of 2-Fluoro-3-(2-methylpropoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F couplings.

-

Phenolic OH (1H): A broad singlet, with its chemical shift dependent on concentration and solvent.

-

Isobutoxy Group (9H): A doublet for the two methyl groups (~δ 1.0 ppm), a multiplet for the methine proton (~δ 2.0 ppm), and a doublet for the methylene protons (~δ 3.8 ppm).

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine will show a large C-F coupling constant.

-

Isobutoxy Group (4C): Signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon.

-

-

¹⁹F NMR:

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 184.21). Fragmentation patterns would likely involve the loss of the isobutoxy group or other characteristic fragments.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions for the ether and phenol C-O bonds around 1000-1300 cm⁻¹.

-

C-F Stretch: A characteristic absorption in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a solvent like ethanol or methanol is expected to show absorption maxima characteristic of a substituted phenol, likely in the range of 270-290 nm.[14][15]

Potential Applications and Future Directions

The unique combination of a fluoro, hydroxyl, and isobutoxy group on a phenolic scaffold suggests several potential areas of application:

-

Drug Discovery: The presence of fluorine can enhance metabolic stability and binding affinity.[1][3][16] This compound could serve as a building block for the synthesis of novel therapeutic agents, particularly in areas where fluorinated pharmaceuticals have shown promise, such as oncology and neuroscience.[3][16]

-

Agrochemicals: Fluorinated compounds are widely used as herbicides and pesticides. The specific substitution pattern of this molecule could impart desirable biological activity.

-

Materials Science: Phenolic compounds are precursors to polymers and resins. The fluorine atom could be exploited to create materials with enhanced thermal stability, chemical resistance, or unique electronic properties.[17][18]

Future research should focus on the successful synthesis and purification of 2-Fluoro-3-(2-methylpropoxy)phenol, followed by a thorough experimental characterization to confirm the predicted properties. Subsequent biological screening and evaluation in material science applications would then be warranted to explore its full potential.

References

- Recent advances in the synthesis of fluorinated compounds via an aryne intermedi

- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorin

- Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adapt

- Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport.

- Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches.

- New methodology for the synthesis of fluorinated arom

- Emission spectra of the cations of some fluoro-substituted phenols in the gaseous phase. U.S. Geological Survey - USGS.gov.

- Method for directly fluorinating ortho-position of phenol compound.

- para-Selective dearomatization of phenols by I(I)/I(III)

- A Spectroscopic Comparison of 2-Amino-4-chloro-5-fluorophenol and Its Structural Analogs. Benchchem.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- 18F-Deoxyfluorination of Phenols via Ru π-Complexes. PMC - PubMed Central.

- Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay P

- Technical Support Center: Synthesis of Fluorin

- Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay P

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.

- Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study.

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

- Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.

- Williamson Ether Synthesis. J&K Scientific LLC.

- (PDF) Fluorine: The New Kingpin of Drug Discovery.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson ether synthesis. Wikipedia.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- 2-Fluoro-3-(trifluoromethyl)phenol 97. Sigma-Aldrich.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- NMR Predictor - Document

- Organic Syntheses Procedure. Organic Syntheses.

- 2-FLUORO-3-METHYLPHENOL. ChemicalBook.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.

- Download NMR Predict. Mestrelab.

- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.

- 2-FLUORO PHENOL CAS No 367-12-4 MATERIAL SAFETY D

- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

- Synthesis of 2-Trifluoroacetonyl-3-alkyl/alkoxychromones and Their Reactions with 1,2-Bidentate Nucleophiles.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.

- 3-Fluoro-2-methylphenol. PubChem - NIH.

- 2-FLUORO-3-PHENYLPROPANOIC ACID. precisionFDA.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

2-Fluoro-3-(2-methylpropoxy)phenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Fluoro-3-(2-methylpropoxy)phenol, a fluorinated aromatic compound with potential applications as a key intermediate in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an isobutoxy group onto a phenolic scaffold can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] This document details a robust and scientifically grounded approach for the synthesis, focusing on the Williamson ether synthesis, a cornerstone reaction in organic chemistry.[3] The guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical parameters governing the reaction's success.

Introduction and Retrosynthetic Analysis

The development of novel synthetic routes to functionalized aromatic compounds is a critical endeavor in modern chemical research. Fluorinated phenols, in particular, are valuable building blocks due to the unique properties conferred by the fluorine atom.[1][4] 2-Fluoro-3-(2-methylpropoxy)phenol presents a specific synthetic challenge: the selective alkylation of one of two hydroxyl groups on a fluorinated resorcinol core.

Our retrosynthetic strategy for 2-Fluoro-3-(2-methylpropoxy)phenol identifies the key carbon-oxygen ether bond as the point for disconnection. This bond can be formed via a nucleophilic substitution reaction, pointing directly to the Williamson ether synthesis.[5][6] This approach involves the reaction of a phenoxide nucleophile with an alkyl halide. The logical precursors are therefore 2-fluoro-1,3-dihydroxybenzene (2-fluororesorcinol) and an appropriate 2-methylpropyl (isobutyl) electrophile, such as isobutyl bromide.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing ethers via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and a primary alkyl halide.[3] In this proposed pathway, the phenolic hydroxyl group of 2-fluororesorcinol is first deprotonated by a suitable base to form a more potent phenoxide nucleophile. This nucleophile then attacks the primary carbon of isobutyl bromide, displacing the bromide leaving group to form the desired ether linkage.

Reaction Scheme:

(A visual representation of the chemical reaction showing 2-fluororesorcinol reacting with isobutyl bromide in the presence of potassium carbonate and DMF to yield 2-Fluoro-3-(2-methylpropoxy)phenol)

Mechanistic Considerations and Causality

The reaction proceeds via an SN2 mechanism.[3] Key to this process is the choice of reagents and conditions that favor this pathway while minimizing potential side reactions.

-

Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is selected. It is strong enough to deprotonate the acidic phenolic hydroxyl group but is less harsh than alternatives like sodium hydride (NaH), reducing the risk of side reactions. The reaction is heterogeneous, occurring on the surface of the solid K₂CO₃.

-

Choice of Electrophile: Isobutyl bromide is a primary alkyl halide. Primary halides are ideal substrates for SN2 reactions because they are sterically unhindered, allowing for effective backside attack by the nucleophile.[5][6] The use of secondary or tertiary alkyl halides would significantly increase the likelihood of the competing E2 elimination reaction.[6]

-

Solvent Selection: A polar aprotic solvent, N,N-Dimethylformamide (DMF), is chosen. DMF effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic. It also has a high boiling point, allowing the reaction to be heated to increase the rate without significant solvent loss.[7]

-

Regioselectivity: 2-Fluororesorcinol has two non-equivalent hydroxyl groups. The acidity of these protons is influenced by the electron-withdrawing inductive effect of the adjacent fluorine atom. While both hydroxyls can be deprotonated, the reaction is expected to primarily yield the mono-alkylated product when approximately one equivalent of the alkylating agent is used. A mixture of 1-O-alkylated, 3-O-alkylated (the desired product), and 1,3-O-dialkylated products is anticipated. The desired 3-O-alkylated product is often favored due to the steric hindrance at the 1-position, which is ortho to the fluorine atom. The final separation of these isomers necessitates a robust purification method like column chromatography.

Detailed Experimental Protocol

This protocol is a model procedure and should be adapted and optimized based on laboratory-specific conditions and reaction monitoring.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 2-Fluororesorcinol | 128.10 | 10.0 | 1.28 g | Starting material |

| Isobutyl Bromide | 137.02 | 10.5 | 1.44 g (1.1 mL) | Alkylating agent (1.05 eq) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | Base (1.5 eq), finely powdered |

| N,N-Dimethylformamide (DMF) | - | - | 40 mL | Anhydrous solvent |

| Ethyl Acetate | - | - | ~200 mL | Extraction solvent |

| Hexanes | - | - | ~200 mL | Eluent for chromatography |

| Saturated aq. NH₄Cl | - | - | ~50 mL | For quenching |

| Brine | - | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |

| Silica Gel | - | - | - | For column chromatography |

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluororesorcinol (1.28 g, 10.0 mmol) and finely powdered potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (40 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Slowly add isobutyl bromide (1.1 mL, 10.5 mmol) to the stirring suspension using a syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Maintain stirring at this temperature for 12-24 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.[7]

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to separate the desired product from isomers and unreacted starting material.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[8]

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling: Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. DMF is a skin irritant and can be absorbed through the skin. Avoid inhalation and skin contact.

-

Reaction Conditions: The reaction involves heating a flammable solvent. Ensure that the heating apparatus is properly set up and monitored.

Conclusion

This guide outlines a robust and well-established synthetic strategy for 2-Fluoro-3-(2-methylpropoxy)phenol based on the Williamson ether synthesis. The proposed pathway utilizes readily available starting materials and employs a reliable SN2 reaction mechanism. The critical aspects for success include the careful control of stoichiometry to favor mono-alkylation and a rigorous chromatographic purification to isolate the desired regioisomer. This methodology provides a solid foundation for the laboratory-scale synthesis of this valuable fluorinated building block, paving the way for its exploration in pharmaceutical and material science applications.

References

- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC - NIH. (n.d.). National Institutes of Health.

- Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives - Benchchem. (n.d.). BenchChem.

- Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. (2025, March 6). American Chemical Society.

- CN101619017A - Method for synthesizing guaiacol - Google Patents. (n.d.). Google Patents.

- Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. (2026, February 11). LinkedIn.

- Technical Support Center: Synthesis of Fluorinated Phenols - Benchchem. (n.d.). BenchChem.

- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (2025, July 2). RSC Publishing.

- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.

- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.

- Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017, March 11). Organic Syntheses.

- Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. (2025, February 9). MDPI.

- US4323714A - Alkylation of hydroxy-substituted aromatic compounds - Google Patents. (n.d.). Google Patents.

- Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. (n.d.). DOI.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). Frontiers.

- CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021, June 25). WIPO Patentscope.

- CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents. (n.d.). Google Patents.

- Deoxyfluorination of Phenols. (n.d.). Harvard DASH.

- Enzymatic synthesis of fluorinated compounds. (2021, October 10). PubMed.

- CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents. (n.d.). Google Patents.

- (n.d.). Organic Syntheses Procedure.

- Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. (2026, January 22). ResearchGate.

- 2-Fluoro-3-methylphenol | CAS 77772-72-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). ResearchGate.

- Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2024, September 25). Beilstein Journals.

- Preparation of Fluoroalkylarenes, Part 2: C-X Fluoroalkylation. (2025, November 24). YouTube.

- An In-depth Technical Guide to 3-Fluoro-2-vinylphenol: Synthesis, Properties, and Biological Potential - Benchchem. (n.d.). BenchChem.

- Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. (n.d.). ChemRxiv.

- Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal.

- Intermediates 3-Fluoro-2-methylphenol for critical molecular building block. (n.d.). Unibrom Corp.

- US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents. (n.d.). Google Patents.

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Strategic Utilization of Fluorinated Phenols: From Medicinal Chemistry to Advanced Materials

Topic: Potential Research Applications of Fluorinated Phenols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenolic scaffolds has revolutionized modern chemical research, offering a precise tool for modulating molecular properties without drastically altering steric bulk. This guide analyzes the high-impact applications of fluorinated phenols, ranging from metabolic stabilization in drug discovery to their role as activated intermediates in peptide synthesis and mesogenic units in liquid crystals. By leveraging the unique electronegativity (3.98 Pauling scale) and the orthogonality of the C–F bond, researchers can fine-tune pKa, lipophilicity, and intermolecular interactions with high fidelity.

Part 1: Medicinal Chemistry & Drug Design

Metabolic Stability and Blocking Sites

One of the primary failures in early-stage drug development is rapid oxidative metabolism. The phenol moiety, while excellent for hydrogen bonding, is electronically rich and prone to rapid hydroxylation and glucuronidation.

The Fluorine Solution: Replacing a hydrogen atom with fluorine (bioisostere) at metabolically labile positions (typically para or ortho) blocks Cytochrome P450 (CYP450) oxidation. The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol) and resistant to enzymatic cleavage.

Diagram 1: Metabolic Blocking Mechanism

This pathway illustrates how para-fluorination prevents the formation of unstable quinone intermediates, enhancing the drug's half-life (

Caption: Comparative metabolic fate of native phenol versus 4-fluorophenol under CYP450 oxidative stress.

pKa Modulation and Bioavailability

Fluorine's strong electron-withdrawing inductive effect (-I effect) significantly lowers the pKa of the phenolic hydroxyl group. This modulation is critical for:

-

Improving Solubility: Lower pKa allows for deprotonation at physiological pH, improving aqueous solubility.

-

Enhancing Potency: Increasing the acidity of the H-bond donor can strengthen interactions with target protein residues (e.g., aspartate or glutamate).

Table 1: Comparative Acidity of Fluorinated Phenols

| Compound | Structure | pKa (approx.)[1][2] | Electronic Effect | Application |

| Phenol | C₆H₅OH | 9.95 | Reference | Baseline |

| 4-Fluorophenol | 4-F-C₆H₄OH | 9.90 | Weak Inductive | Metabolic Block |

| 2-Fluorophenol | 2-F-C₆H₄OH | 8.80 | Strong Inductive (Proximity) | H-Bond Tuning |

| Pentafluorophenol | C₆F₅OH | 5.50 | Cumulative Inductive | Leaving Group (Active Esters) |

Part 2: Synthetic Methodologies

Pentafluorophenyl (PFP) Esters in Peptide Synthesis

Pentafluorophenol (PFP-OH) is a cornerstone reagent in peptide chemistry.[2] Unlike chlorinated analogs, PFP esters are highly reactive toward amines yet stable enough to be isolated and stored. The low pKa (5.5) makes the pentafluorophenolate anion an excellent leaving group during nucleophilic acyl substitution.

Protocol: Synthesis and Coupling of PFP-Activated Amino Acids

-

Objective: To couple an N-protected amino acid (Fmoc-AA-OH) to a growing peptide chain without racemization.

-

Reagents: Fmoc-AA-OH (1 equiv), Pentafluorophenol (1.1 equiv), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv), Ethyl Acetate or DCM.

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-AA-OH and Pentafluorophenol in dry Ethyl Acetate at 0°C.

-

Coupling Agent Addition: Add DCC dropwise. The reaction is exothermic; maintain 0°C for 30 minutes, then stir at Room Temperature (RT) for 2-4 hours.

-

Filtration: A white precipitate of Dicyclohexylurea (DCU) will form. Filter this off using a sintered glass funnel.

-

Isolation: Evaporate the solvent to yield the crystalline Fmoc-AA-OPfp ester. Recrystallize from hexane/ethyl acetate if necessary.

-

Peptide Coupling: React the isolated Fmoc-AA-OPfp (1.2 equiv) with the free amine of the peptide chain in DMF. No additional activator is needed.

Diagram 2: PFP Ester Activation Workflow

Caption: Step-wise activation of amino acids using Pentafluorophenol (PFP) for racemization-free peptide coupling.

Synthesis of Fluorinated Ethers via Williamson Etherification

Fluorinated aryl ethers are critical scaffolds in agrochemicals and liquid crystals. The acidity of fluorophenols requires careful base selection to prevent side reactions.

Protocol:

-

Reagents: 4-Fluorophenol, Alkyl Bromide, Potassium Carbonate (K₂CO₃), Acetone (reagent grade).

-

Procedure:

-

Combine 4-Fluorophenol (10 mmol) and K₂CO₃ (15 mmol) in Acetone (30 mL).

-

Stir at RT for 15 mins to generate the phenoxide.

-

Add Alkyl Bromide (11 mmol) dropwise.

-

Reflux at 60°C for 6-12 hours. Monitor via TLC.

-

Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in Ether, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄.

-

Part 3: Materials Science Applications[3]

Liquid Crystals (LCs)

Fluorinated phenols are essential precursors for high-performance Liquid Crystals (e.g., fluorinated phenyl benzoates). The introduction of lateral fluorine atoms (ortho to the mesogenic core) disrupts molecular packing just enough to:

-

Lower Melting Points: Expanding the liquid crystalline temperature range.

-

Reduce Viscosity: Enabling faster switching times in displays.

-

Tune Dielectric Anisotropy (

): Critical for the electro-optical response.

Data Snapshot: Effect of Fluorination on LC Properties Comparison of non-fluorinated vs. mono-fluorinated mesogens (generic phenyl benzoate core).

| Property | Non-Fluorinated | 2-Fluoro-Substituted | Impact |

| Melting Point | 120°C | 85°C | Beneficial: Broader operating range. |

| Viscosity | High | Moderate | Beneficial: Faster response time. |

| Dielectric Anisotropy | Positive | Strongly Positive | Beneficial: Lower threshold voltage. |

Part 4: References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of amino acids. Synthesis. Link

-

Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews. Link

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Link

-

Grossman, R. B. (2003). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer. (Context on Williamson Ether Synthesis). Link

Sources

Methodological & Application

Application Note: Analytical Characterization of 2-Fluoro-3-(2-methylpropoxy)phenol

This Application Note is written from the perspective of a Senior Analytical Scientist. It synthesizes first-principles chemical logic with industry-standard validation protocols (ICH Q2) to characterize 2-Fluoro-3-(2-methylpropoxy)phenol .

Executive Summary

This guide details the analytical framework for characterizing 2-Fluoro-3-(2-methylpropoxy)phenol (hereafter referred to as FMP ). As a fluorinated phenolic ether, FMP presents specific challenges regarding regioisomerism and ionization behavior. This protocol establishes a self-validating workflow combining

Compound Profile[1][2][3][4][5]

-

IUPAC Name: 2-Fluoro-3-(2-methylpropoxy)phenol

-

Molecular Formula:

-

Molecular Weight: 184.21 g/mol

-

Key Moieties: Phenolic hydroxyl (acidic), Ortho-Fluorine (electronegative), Isobutoxy tail (lipophilic).

-

Predicted LogP: ~2.8 – 3.2 (Requires organic-rich gradient elution).

-

Predicted pKa: ~8.8 (Ortho-fluorine enhances acidity relative to phenol).

Characterization Workflow (Logic Map)

The following decision tree illustrates the sequence of testing required to release a batch of FMP.

Figure 1: Analytical Decision Matrix for FMP Release.

Phase 1: Structural Identification (Identity)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing FMP from potential regioisomers (e.g., 4-fluoro or 6-fluoro analogs) which may form during electrophilic fluorination or alkylation steps.

Protocol:

-

Solvent: DMSO-

(Preferred over -

Concentration: 10-15 mg/mL.

| Nucleus | Key Diagnostic Signals (Expected) | Mechanistic Insight |

| Exchangeable with | ||

| Coupling pattern confirms 1,2,3-substitution. | ||

| Doublet indicates attachment to CH. | ||

| Methine multiplet. | ||

| Gem-dimethyl group (Isobutyl tail). | ||

| Crucial: The chemical shift and splitting (coupling to Ar-H) uniquely identify the ortho position relative to the OH and Alkoxy groups. |

Infrared Spectroscopy (FT-IR)

Used to confirm the presence of the phenol and ether linkage.

-

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Key Bands:

-

3200-3500 cm

: Broad O-H stretch (Phenol). -

1200-1250 cm

: C-F stretching (strong). -

1050-1150 cm

: C-O-C ether stretch.

-

Phase 2: Chromatographic Purity (HPLC)

Method Development Strategy

FMP is a weak acid (phenol). To ensure sharp peak shape and reproducible retention times, the mobile phase must be acidified to suppress ionization (

-

Column Selection: A C18 column with high carbon load is recommended for stability. A Phenyl-Hexyl column is an excellent alternative if separation from aromatic impurities is difficult, as the

- -

Detection: UV at 272 nm (Phenol

transition). 210 nm can be used for higher sensitivity but may detect non-aromatic impurities.

Standard Operating Procedure (SOP) for HPLC

Instrument Parameters:

-

System: HPLC/UPLC with PDA/UV Detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

-

Solvent B: Acetonitrile (ACN).

Gradient Table:

| Time (min) | % A (Aqueous) | % B (Organic) | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 15.0 | 10 | 90 | Linear Gradient (Elute FMP) |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validating):

-

Tailing Factor (T):

(Ensures no secondary interactions with silanols). -

Resolution (

): -

Precision: RSD

for 5 replicate injections of standard.

Phase 3: Residual Solvents & Volatiles (GC-HS)

Since the isobutoxy group is likely introduced via alkylation (using isobutyl bromide/chloride in a solvent like DMF or Acetone), residual solvent analysis is critical.

Method: Headspace Gas Chromatography (GC-HS).

-

Column: DB-624 (designed for volatiles).

-

Carrier: Helium @ 1.5 mL/min.

-

Oven Program: 40°C (hold 5 min)

240°C @ 20°C/min. -

Target Analytes: Acetone, DMF, Isobutyl halide (alkylating agent).

Scientific Rationale & Troubleshooting

Why F NMR?

Proton NMR (

pH Control in HPLC

FMP contains a phenolic proton. If run at neutral pH, the compound will partially ionize (

Impurity Profiling

Common impurities to watch for:

-

2-Fluororesorcinol: The starting material (more polar, elutes early).

-

Di-alkylation products: If the starting material was a diol, both OH groups might be alkylated (very lipophilic, elutes late).

References

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

- Center for Drug Evaluation and Research (CDER).

-

Unibrom Corp. 3-Fluoro-2-methylphenol Technical Data. (Structural analog reference).

-

Royal Society of Chemistry. Quantitative analysis of mixtures of alkylphenol isomers by fluorine-19 magnetic resonance spectroscopy. Analyst.[1][2][3][4]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Validation Standards).

Sources

- 1. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Deoxyfluorination of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Fluorides

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. Aryl fluorides are prevalent in a significant portion of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.[1][2] Deoxyfluorination of readily available phenols represents a direct and powerful strategy for the synthesis of these valuable aryl fluorides.[1][3] This application note provides a detailed protocol and technical guidance for the deoxyfluorination of substituted phenols using a state-of-the-art reagent system, focusing on practical application and mechanistic understanding.

Theoretical Framework: Mechanism of Deoxyfluorination with Imidazolium-Based Reagents

The development of N,N'-diaryl-2-chloroimidazolium-derived reagents, such as PhenoFluor™, has revolutionized the deoxyfluorination of phenols.[1][3][4] Unlike traditional nucleophilic aromatic substitution (SNAr) reactions, which are generally limited to electron-deficient arenes, these reagents enable the fluorination of a broad range of phenols, including electron-rich systems.[4][5][6]

The proposed mechanism for this transformation involves the initial reaction of the phenol with the chloroimidazolium salt to form a 2-phenoxy-imidazolium intermediate.[4] In the presence of a fluoride source, such as cesium fluoride (CsF), this intermediate undergoes nucleophilic attack by the fluoride ion at the ipso-carbon of the phenol ring. A key feature of this mechanism is the role of hydrogen bonding, which, contrary to conventional nucleophilic fluorination, appears to be crucial for the reaction's success by facilitating the fluoride substitution.[3][4] The reaction proceeds to yield the desired aryl fluoride and a stoichiometric amount of a urea byproduct.[4]

For electron-rich phenols, the reaction is thought to proceed through a concerted nucleophilic aromatic substitution mechanism.[6][7] In some cases, particularly with the use of transition metal promoters like ruthenium, the mechanism can shift towards a more classical SNAr pathway via a Meisenheimer complex, expanding the substrate scope even further.[5][6]

Figure 1. Simplified schematic of the proposed deoxyfluorination mechanism.

Featured Protocol: Deoxyfluorination using PhenoFluorMix

While PhenoFluor™ is a highly effective reagent, its moisture sensitivity can present practical challenges.[8][9] To address this, PhenoFluorMix, a stable, pre-mixed formulation of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, was developed.[8] This reagent is air-stable, storable for extended periods, and can be prepared on a large scale, making it a more practical choice for routine laboratory use.[8][9]

Materials and Reagents

-

Substituted phenol (1.0 equiv)

-

PhenoFluorMix (1.5 - 2.0 equiv, depending on substrate)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

Note on Reagent Preparation and Handling: While PhenoFluorMix is air-stable, optimal results are obtained under anhydrous conditions.[8] It is recommended to dry the reagent at 140°C under vacuum prior to use, especially for sensitive substrates.[8] All solvents should be anhydrous.

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the deoxyfluorination of phenols.

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the substituted phenol (e.g., 0.5 mmol, 1.0 equiv) and PhenoFluorMix (1.5 equiv).

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas. This is typically done by evacuating the vial and backfilling with the inert gas, repeating this cycle three times.

-

Solvent Addition: Add anhydrous toluene or dioxane (e.g., 5.0 mL) to the vial via a syringe.

-

Reaction Conditions: Place the vial in a preheated oil bath and stir the reaction mixture at the appropriate temperature (typically between 80 °C and 140 °C) for the specified time (usually 3 to 24 hours).[4][7] Phenols with electron-withdrawing groups generally react faster and at lower temperatures, while electron-rich phenols may require higher temperatures and longer reaction times.[4]

-

Work-up and Purification: After the reaction is complete (as determined by TLC or GC-MS analysis), allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as dichloromethane and filter it through a short pad of Celite to remove insoluble salts. The filter cake should be washed with additional solvent. The combined filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Substrate Scope and Performance

The deoxyfluorination of phenols using imidazolium-based reagents exhibits a broad substrate scope, tolerating a wide variety of functional groups.

| Substrate Type | Functional Groups Tolerated | Typical Reaction Conditions | Typical Yield (%) |

| Electron-Deficient Phenols | Nitro, Cyano, Ester, Ketone, Aldehyde | 80 °C, 3 h | >90%[4] |

| Electron-Rich Phenols | Alkoxy, Alkyl, Amine | 110 °C, 20 h | 60-80%[4] |

| Heteroaromatic Phenols | Pyridines, Quinolines, Imidazoles | 110 °C, 24 h | 50-70%[7][9] |

| Sterically Hindered Phenols | Ortho-substituted phenols | 110-140 °C, 24 h | 40-60%[9] |

Table 1. Representative substrate scope and yields for the deoxyfluorination of substituted phenols.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficiently dried reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Dry PhenoFluorMix under vacuum at 140°C before use.[8] |

| Reaction temperature is too low. | For electron-rich or sterically hindered phenols, increase the reaction temperature.[4] | |

| Formation of Byproducts | Presence of water leading to hydrolysis of the reagent. | Strictly adhere to anhydrous reaction conditions.[8] |

| Competing side reactions. | Optimize reaction time and temperature. Shorter reaction times may be beneficial for sensitive substrates. | |

| Difficulty in Purification | Removal of the urea byproduct. | The urea byproduct is often insoluble and can be removed by filtration. If it co-elutes during chromatography, optimizing the solvent system or using a different stationary phase may be necessary. |

Safety Considerations

-

Deoxyfluorination reagents should be handled in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

-

Although PhenoFluorMix is more stable than other fluorinating agents, it is still advisable to avoid heating it to excessively high temperatures.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion